

Brazilein histological staining protocol for cell nuclei

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Compound of Interest

Compound Name: *Brazilein*

Cat. No.: *B1663177*

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Application Notes: Brazilein Staining for Cell Nuclei

Introduction

Brazilein is a natural dye derived from the oxidation of brazilin, a compound extracted from the heartwood of trees such as *Paubrasilia echinata* (Brazilwood) and *Biancaea sappan* (Sappanwood).[1][2][3] Structurally similar to hematoxylin, **brazilein** serves as a potent histological stain for cell nuclei, imparting a distinct red to reddish-purple color.[1][4] Its application is particularly valuable in histology and pathology for visualizing nuclear morphology with clarity. The staining mechanism relies on the formation of a colored complex, or "lake," between **brazilein** and a metallic mordant, typically aluminum or iron salts. This **brazilein**-mordant complex then binds to the phosphate backbone of DNA in the nuclear chromatin. These application notes provide a comprehensive protocol for the preparation and use of an aluminum-mordanted **brazilein** solution, analogous to the widely used Harris's hematoxylin, for the progressive staining of cell nuclei in paraffin-embedded tissue sections.

Staining Principle

The effective use of **brazilein** as a nuclear stain involves two key chemical processes:

- **Oxidation:** The precursor molecule, brazilin, is a nearly colorless compound. To become an active dye, it must be chemically oxidized to **brazilein**. This is typically achieved using an

oxidizing agent such as sodium iodate.

- Mordanting: **Brazilein** itself has a low affinity for tissue. To stain nuclei effectively, it must be complexed with a mordant, which acts as a chemical bridge. For nuclear staining, aluminum salts (e.g., potassium aluminum sulfate) are commonly used. The aluminum forms a positively charged **brazilein**-aluminum complex (a "brazalum" or dye lake) that binds electrostatically to the negatively charged phosphate groups of nucleic acids within the nuclear chromatin. An acidic environment, often maintained by adding glacial acetic acid, enhances the specificity of the stain for nuclei.

Quantitative Data Summary

The following table summarizes the key reagents, concentrations, and times for the **brazilein** histological staining protocol. This protocol is adapted from a standard Harris's hematoxylin formulation, as suggested by histological literature.

Parameter	Value/Component	Notes
Staining Solution Reagents	For 1000 mL of Brazalum Solution	
Brazilin	10.0 g	Double the amount typically used for hematoxylin.
Ethanol (100%)	100 mL	To dissolve the brazilin powder.
Potassium Aluminum Sulfate	200.0 g	The mordant.
Distilled Water	1000 mL	Solvent for the mordant.
Sodium Iodate	0.75 g	Oxidizing agent.
Glacial Acetic Acid	40 mL	Sharpens nuclear staining.
Differentiation Solution	1% Acid Alcohol	1 mL HCl in 99 mL 70% Ethanol.
Bluing Solution	0.2% Ammonia Water	2 mL Ammonium Hydroxide in 1000 mL Water.
or Saturated Lithium Carbonate	Alternative to ammonia water.	
Staining Time	5 - 8 minutes	Varies with tissue type and desired intensity.
Differentiation Time	15 - 30 seconds	Visually controlled under a microscope.
Bluing Time	30 - 60 seconds	Until nuclei turn a distinct reddish-purple.

Experimental Protocols

This section provides a detailed step-by-step methodology for preparing the staining solution and performing the staining procedure on formalin-fixed, paraffin-embedded tissue sections.

I. Preparation of Brazalum Staining Solution (Modified Harris's Method)

- In a 2 L beaker or flask, dissolve 10.0 g of brazilin in 100 mL of 100% ethanol.
- In a separate beaker, dissolve 200 g of potassium aluminum sulfate in 1000 mL of distilled water, warming the solution gently to aid dissolution.
- Combine the two solutions in the larger flask.
- Bring the combined solution to a boil.
- Remove the flask from the heat and immediately add 0.75 g of sodium iodate. Stir until the solution turns a deep, dark red.
- Cool the solution rapidly by placing the flask in an ice-water bath.
- Once cooled, slowly add 40 mL of glacial acetic acid and mix thoroughly.
- The solution is ready for immediate use. Filter before each use to remove any precipitate.

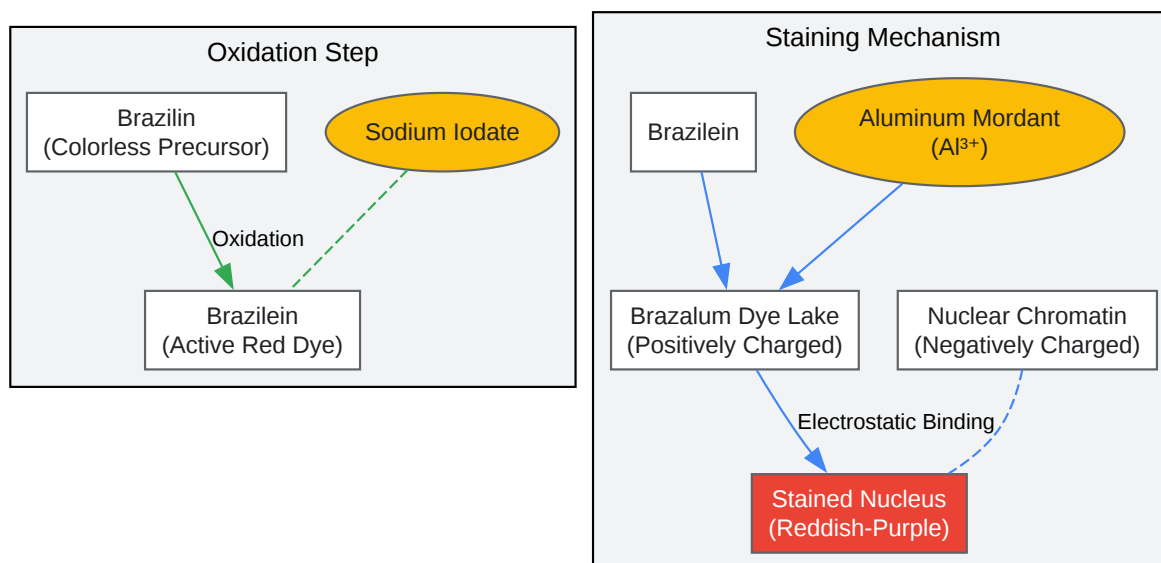
II. Staining Protocol for Paraffin-Embedded Sections

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes, 5-10 minutes each.
 - Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.
 - Immerse in 95% Ethanol: 2 minutes.
 - Immerse in 70% Ethanol: 2 minutes.
 - Rinse thoroughly in running tap water, then in distilled water.
- Nuclear Staining:
 - Immerse slides in the filtered Brazalum Staining Solution for 5-8 minutes.

- Washing:
 - Wash slides in running tap water for 5 minutes to remove excess stain.
- Differentiation:
 - Dip slides in 1% Acid Alcohol for 15-30 seconds to remove background staining. This step should be monitored microscopically; over-differentiation will result in pale nuclei.
 - Immediately stop the differentiation by washing thoroughly in running tap water for at least 1 minute.
- Bluing:
 - Immerse slides in a bluing agent (e.g., 0.2% ammonia water or saturated lithium carbonate solution) for 30-60 seconds. The nuclei will transition from red to a sharper reddish-purple.
 - Wash slides in running tap water for 5 minutes.
- Counterstaining (Optional):
 - Rinse slides in 95% ethanol.
 - Immerse in an Eosin Y solution for 30 seconds to 2 minutes, depending on the desired cytoplasmic staining intensity.
- Dehydration, Clearing, and Mounting:
 - Dehydrate the sections through graded alcohols: 95% Ethanol (2 changes, 10-15 dips each) and 100% Ethanol (3 changes, 10-15 dips each).
 - Clear in Xylene: 2 changes, 2-5 minutes each.
 - Mount the coverslip using a xylene-based mounting medium.

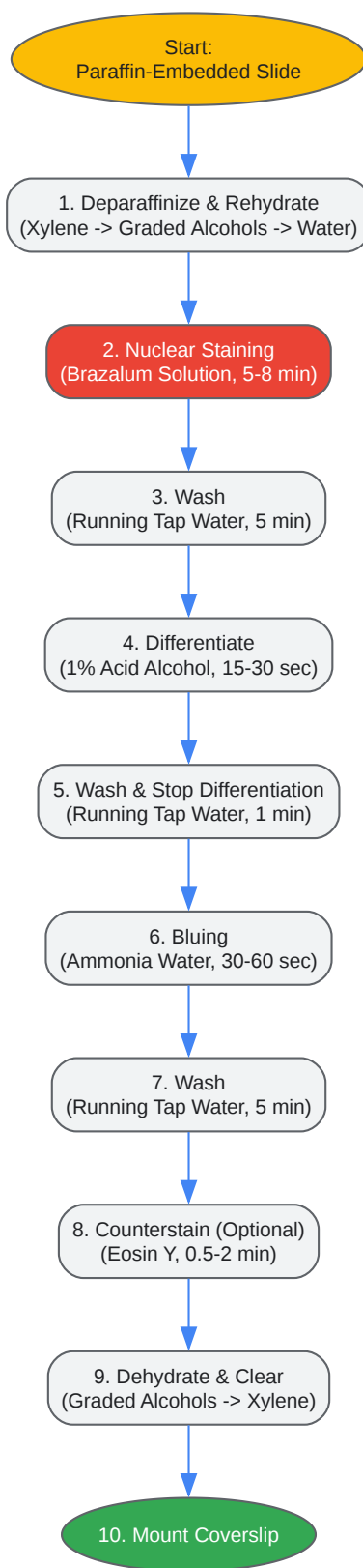
Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow for the **brazilein** staining protocol.



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Figure 1. Mechanism of **Brazilein** Staining.



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Figure 2. **Brazilain** Histological Staining Workflow.

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